molecular formula C18H17F3N6O2S B2589951 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1172976-26-9

4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2589951
CAS RN: 1172976-26-9
M. Wt: 438.43
InChI Key: LCZGVVJFUKIAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound exhibits a structure that is indicative of potential biological activity, particularly as a pharmacophore in drug design. Its imidazole ring, a common motif in many drugs, could be exploited for the development of new therapeutic agents. For instance, derivatives of this compound might act as enzyme inhibitors, targeting specific pathways in disease mechanisms .

Agricultural Chemistry

In agriculture, compounds with imidazole rings are often explored for their fungicidal properties. The trifluoromethyl group attached to the phenyl ring could enhance the compound’s ability to interact with various biological targets, potentially leading to the development of new agrochemicals to protect crops from fungal pathogens .

Natural Product Synthesis

The structural complexity of this compound makes it a candidate for the synthesis of complex natural products. Its multiple reactive sites allow for selective modifications, which can be utilized in the total synthesis of intricate molecules found in nature, such as alkaloids and terpenes .

Catalysis

Catalysts containing imidazole rings are known for their efficiency in various chemical reactions. This compound could be used to develop new catalytic systems, possibly for use in green chemistry applications where environmentally friendly and sustainable processes are required .

Material Science

The presence of a piperazine ring and a pyrimidine moiety in the compound suggests potential applications in material science. These structures can be part of the backbone for polymers or small molecule-based materials with unique electronic or photonic properties .

Biochemical Research

As a biochemical tool, this compound could be used to study enzyme-substrate interactions. The specificity of the imidazole ring towards certain amino acids in enzymes could provide insights into enzyme mechanisms and aid in the design of more effective inhibitors or activators .

properties

IUPAC Name

4-imidazol-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-1-3-15(4-2-14)30(28,29)27-9-7-25(8-10-27)16-11-17(24-12-23-16)26-6-5-22-13-26/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZGVVJFUKIAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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